5,6-dibromo-2-(3-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5210~2,6~]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity 8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione .
Chemical Reactions Analysis
Types of Reactions
8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include quinones, debrominated derivatives, and substituted compounds with various functional groups, which can further be utilized in different applications .
Scientific Research Applications
8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyphenyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibromo-4-(3-hydroxyphenyl)-1-methylphenol
- 3,5-dibromo-4-hydroxybenzaldehyde
- 4,8-bis(hydroxymethyl)tricyclo[5.2.1.0~2,6~]decane
Uniqueness
8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is unique due to its tricyclic structure and the specific arrangement of bromine and hydroxyphenyl groups.
Properties
Molecular Formula |
C15H13Br2NO3 |
---|---|
Molecular Weight |
415.08 g/mol |
IUPAC Name |
8,9-dibromo-4-(3-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C15H13Br2NO3/c16-12-8-5-9(13(12)17)11-10(8)14(20)18(15(11)21)6-2-1-3-7(19)4-6/h1-4,8-13,19H,5H2 |
InChI Key |
LIAJPCACUBPKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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